Decyl Phosphorodichloridate
Description
Decyl Phosphorodichloridate is an organophosphorus compound characterized by a decyl (C₁₀) alkyl chain bonded to a phosphoryl dichloride group (POCl₂). This structure confers reactivity typical of acylating agents, making it valuable in organic synthesis for phosphorylation reactions. For instance, alkyl phosphorodichloridates are generally moisture-sensitive, requiring careful handling to avoid hydrolysis. Applications include use as intermediates in agrochemicals, pharmaceuticals, and surfactants .
Properties
IUPAC Name |
1-dichlorophosphoryloxydecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Cl2O2P/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXLEQAPNUXRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Decyl Phosphorodichloridate can be synthesized through the reaction of decanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the gradual addition of decanol to phosphorus oxychloride while maintaining a low temperature to control the exothermic reaction. The mixture is then stirred for several hours to ensure complete reaction, resulting in the formation of this compound .
Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield. Microporous zeolites, for example, have been used as catalysts in the synthesis of similar compounds .
Chemical Reactions Analysis
Decyl Phosphorodichloridate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form decyl phosphate and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form decyl phosphate esters and hydrochloric acid.
Substitution Reactions: Can react with nucleophiles such as amines and thiols to form corresponding phosphoramidates and phosphorothioates.
Common reagents used in these reactions include water, alcohols, amines, and thiols. The major products formed from these reactions are decyl phosphate esters, phosphoramidates, and phosphorothioates .
Scientific Research Applications
Decyl Phosphorodichloridate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of Decyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This leads to the formation of various phosphoric acid derivatives, which can further participate in biochemical and chemical processes .
Comparison with Similar Compounds
Alkyl Chain Length Variation
Phosphorodichloridates with varying alkyl chains exhibit distinct physicochemical and biological properties:
Inferred from decyl derivatives in (IC₅₀ ~35–40 µM for similar aliphatic compounds).
*Hypothetical analog based on cetyl derivatives in .
Key Findings :
- Solubility : Longer alkyl chains (e.g., decyl, cetyl) reduce solubility in polar solvents due to increased hydrophobicity .
- Reactivity : Shorter chains (e.g., ethyl) enhance electrophilicity and reaction rates in phosphorylation. Sulfur substitution (e.g., Diethyl Phosphorochlorothioate) reduces reactivity compared to oxygen analogs .
- Biological Activity : Cetyl analogs exhibit superior potency (IC₅₀ 24.07 µM) compared to decyl (IC₅₀ ~38.97 µM), suggesting an optimal chain length for membrane interaction .
Functional Group Substitutions
Phosphorodichloridates with modified functional groups demonstrate varied applications:
Key Findings :
- Thiophosphoryl Derivatives : Sulfur substitution enhances stability against hydrolysis but reduces phosphorylation efficiency .
- Regulatory Differences : Decyl Acrylate (CAS 2156-96-9, UN 3082) and Diethyl Thiophosphoryl Chloride (UN 2751) have distinct hazard classifications, reflecting their divergent reactivities .
Q & A
Basic: What safety precautions are essential when handling Decyl Phosphorodichloridate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to minimize inhalation risks, as phosphorodichloridates often release corrosive vapors .
- Waste Management: Segregate waste in dedicated, labeled containers. Neutralize residual compounds with alkaline solutions (e.g., sodium bicarbonate) before disposal. Collaborate with certified hazardous waste management services for final treatment .
- Emergency Protocols: Maintain spill kits with inert absorbents (e.g., vermiculite) and ensure eyewash stations/shower access. Document Material Safety Data Sheets (MSDS) for emergency reference .
Basic: What are the recommended methods for synthesizing this compound with high purity?
Answer:
- Reaction Setup: React decyl alcohol with phosphorus oxychloride (POCl₃) under anhydrous conditions, using a molar ratio of 1:1.2 (alcohol:POCl₃). Maintain temperatures between 0–5°C to suppress side reactions (e.g., esterification) .
- Purification: Perform vacuum distillation (10–15 mmHg) to isolate the product. Confirm purity via thin-layer chromatography (TLC) using silica gel plates and hexane/ethyl acetate (8:2) as the mobile phase .
- Quality Control: Validate purity using ³¹P NMR (δ ~0–5 ppm for phosphorodichloridates) and FT-IR (P=O stretch ~1270 cm⁻¹) .
Advanced: How can researchers optimize reaction conditions for the esterification of this compound to minimize side products?
Answer:
- Catalyst Selection: Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to enhance reaction efficiency. Avoid over-stoichiometric catalyst amounts to prevent byproduct formation .
- Solvent Optimization: Employ dichloromethane (DCM) or toluene as solvents for their low nucleophilicity. Conduct kinetic studies to determine optimal reaction times (typically 6–12 hours) .
- In Situ Monitoring: Utilize HPLC with a C18 column and UV detection (λ = 210 nm) to track ester formation and identify side products (e.g., phosphotriesters) .
Advanced: What analytical techniques are most effective for quantifying trace impurities in this compound samples?
Answer:
- Chromatographic Methods: Use reverse-phase HPLC with a phosphate-perchlorate buffer (pH 2.5) and UV detection at 220 nm. Compare retention times against certified standards .
- Mass Spectrometry: Employ GC-MS (electron ionization mode) to detect volatile impurities. For non-volatile residues, use LC-ESI-MS in negative ion mode .
- Quantitative Analysis: Prepare calibration curves with spiked impurity standards (e.g., decyl alcohol or phosphorylated byproducts). Report limits of detection (LOD) below 0.1% .
Basic: What are the critical parameters to monitor during the storage of this compound to ensure stability?
Answer:
- Moisture Control: Store in airtight, amber glass bottles with desiccants (e.g., molecular sieves). Phosphorodichloridates hydrolyze rapidly in humid environments, forming phosphoric acids .
- Temperature: Maintain storage at –20°C for long-term stability. Avoid repeated freeze-thaw cycles to prevent decomposition .
- Light Exposure: Protect from UV light to prevent photolytic degradation. Use light-resistant containers .
Advanced: How should researchers address discrepancies in phosphorodichloridate reactivity data obtained from different kinetic studies?
Answer:
- Method Validation: Replicate experiments using standardized conditions (solvent, temperature, catalyst). Cross-validate results with orthogonal techniques (e.g., calorimetry vs. NMR kinetics) .
- Statistical Analysis: Apply ANOVA to assess variability between datasets. Investigate outliers using Grubbs’ test (α = 0.05) .
- Controlled Variables: Document trace impurities (e.g., water content) and equipment calibration status. Publish raw data for peer review .
Basic: What is the recommended procedure for neutralizing this compound waste in accordance with environmental safety protocols?
Answer:
- Neutralization Steps: Slowly add waste to a chilled 10% sodium bicarbonate solution (1:5 v/v) under stirring. Monitor pH until neutral (7.0–7.5).
- Precipitation: Filter precipitated phosphates and transfer to hazardous waste containers. Confirm neutralization via pH strips .
- Documentation: Record waste volumes, neutralization dates, and disposal certificates for regulatory compliance .
Advanced: What strategies can be employed to elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?
Answer:
- Isotopic Labeling: Use ¹⁸O-labeled water to track hydrolysis pathways via ³¹P NMR. Compare isotopic shifts to identify intermediates .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for SN² vs. SN¹ mechanisms .
- Kinetic Isotope Effects (KIE): Measure KIE values using deuterated nucleophiles to distinguish concerted vs. stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
